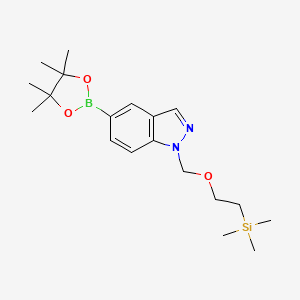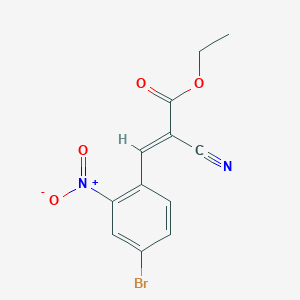
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate is an organic compound characterized by the presence of a bromo and nitro group on a phenyl ring, along with a cyanoacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 4-bromo-2-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include the corresponding amino derivative.
Hydrolysis: Products include the corresponding carboxylic acid.
Scientific Research Applications
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate depends on its application. In organic synthesis, it acts as an electrophile in various reactions. In biological systems, its activity would depend on the specific molecular targets and pathways it interacts with, which could include enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-bromo-2-nitrophenyl)carbamate
- 4-Bromo-2-nitrobenzyl alcohol
- 1-(4-Bromo-2-nitrophenyl)pyrrolidine
Uniqueness
Ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoacrylate is unique due to the presence of both a cyanoacrylate and a nitro group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with diverse applications.
Properties
Molecular Formula |
C12H9BrN2O4 |
|---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
ethyl (E)-3-(4-bromo-2-nitrophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H9BrN2O4/c1-2-19-12(16)9(7-14)5-8-3-4-10(13)6-11(8)15(17)18/h3-6H,2H2,1H3/b9-5+ |
InChI Key |
USFQYWWNKGMCPW-WEVVVXLNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1)Br)[N+](=O)[O-])/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1)Br)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


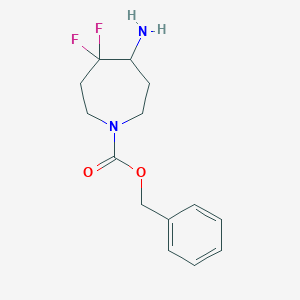
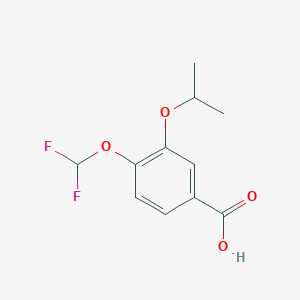
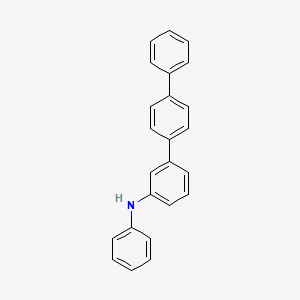
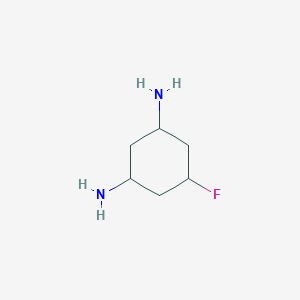
![N-(2-(Diethylamino)ethyl)-2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B13349933.png)
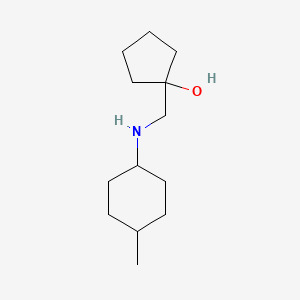
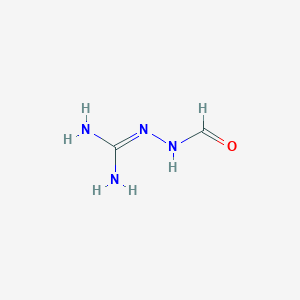
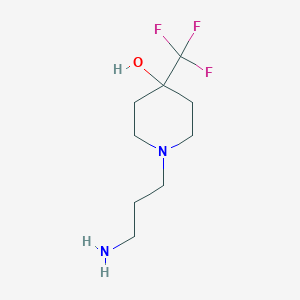
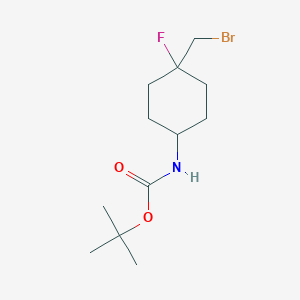
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
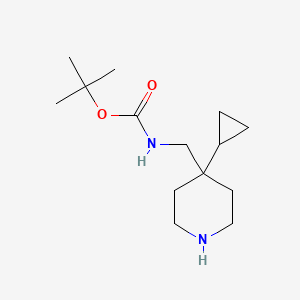

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)
